molecular formula C5H4N2O4 B016233 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS No. 23945-44-0

2,4-Dihydroxypyrimidine-5-carboxylic acid

Cat. No.: B016233
CAS No.: 23945-44-0
M. Wt: 156.1 g/mol
InChI Key: ZXYAAVBXHKCJJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxypyrimidine-5-carboxylic acid can be synthesized from 5-formyluracil through the action of the enzyme thymine 7-hydroxylase . This enzymatic reaction involves the hydroxylation of the formyl group at position 5, leading to the formation of the carboxyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxypyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxyl group can produce alcohols .

Comparison with Similar Compounds

2,4-Dihydroxypyrimidine-5-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYAAVBXHKCJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066942
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-
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Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23945-44-0
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid
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Record name Uracil-5-carboxylic acid
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Record name Isoorotic acid
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Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-
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Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-
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Record name 2,4-dihydroxypyrimidine-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4-Dihydroxypyrimidine-5-carboxylic acid interact with metal ions to form coordination polymers?

A1: this compound can act as a multidentate ligand, coordinating to metal ions through its carboxylate and/or oxo groups. [, ] For instance, in the compound [Cu(H2iso)2]·2H2O, the copper ion is coordinated by two H2iso ligands through their carboxylate and 4-oxo groups. [] The specific coordination mode can influence the dimensionality and overall structure of the resulting coordination polymer.

Q2: What types of structures can be formed through the coordination of this compound with metal ions?

A2: A variety of structural motifs, ranging from 1D chains to 3D frameworks, have been observed. [, ] For example, {Mn(Hiso)(H2O)3}n forms a 1D coordination polymer, while {Mn(Hiso)(H2O)2}n displays a 2D structure due to bridging oxo groups. [] The incorporation of additional ligands like 4,4′-bipyridyl can further influence the structural complexity, as seen in the formation of a 3D interdigitated framework in {[Ni(Hiso)(4,4′-bipy)(H2O)}]·0.5(4,4′-bipy)}n. []

Q3: Can you provide information on the crystal structure of a specific complex formed with this compound?

A3: In the crystal structure of diaquabis(2,4-dioxo-1,2,3,4-tetrahydropyrimidine- 5-carboxylato-κ2O,O')cobalt(II) dihydrate, the cobalt(II) ion is coordinated by two this compound ligands in a bidentate fashion through their carboxylate oxygen atoms. [] The coordination sphere of the cobalt ion is completed by two water molecules, resulting in a slightly distorted octahedral geometry. The crystal packing is stabilized by hydrogen bonding interactions involving the coordinated and lattice water molecules.

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